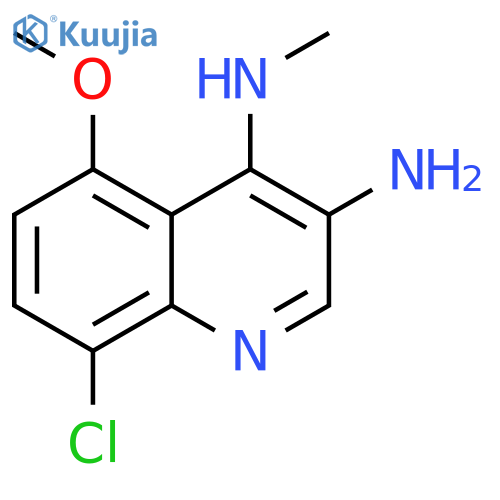Cas no 2137751-48-3 (3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl-)

3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl-
-
- インチ: 1S/C11H12ClN3O/c1-14-11-7(13)5-15-10-6(12)3-4-8(16-2)9(10)11/h3-5H,13H2,1-2H3,(H,14,15)
- InChIKey: UOTNKYFRXILYJX-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(OC)C=CC=2Cl)C(NC)=C(N)C=1
3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362306-0.25g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-362306-0.1g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
| Enamine | EN300-362306-0.05g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
| Enamine | EN300-362306-1.0g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-362306-2.5g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-362306-5.0g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-362306-10.0g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-362306-0.5g |
8-chloro-5-methoxy-N4-methylquinoline-3,4-diamine |
2137751-48-3 | 95.0% | 0.5g |
$713.0 | 2025-03-18 |
3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl- 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl-に関する追加情報
3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl-
The compound 3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl- (CAS No. 2137751-48-3) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is known for its diverse applications in drug discovery and material science. The structure of this compound is characterized by a quinoline ring system with specific substituents that confer unique chemical and biological properties.
The quinoline core of this molecule is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substituents at positions 3 and 4 are amino groups, forming the diamine functionality. Additionally, the molecule features a chlorine atom at position 8, a methoxy group at position 5, and a methyl group attached to the nitrogen at position 4. These substituents play a crucial role in determining the compound's reactivity, solubility, and biological activity.
Recent studies have highlighted the potential of 3,4-Quinolinediamine derivatives in various therapeutic areas. For instance, researchers have explored the use of this compound as a building block for developing antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of electron-withdrawing groups like chlorine and methoxy enhances the molecule's ability to interact with biological targets, making it an attractive candidate for drug design.
In terms of synthesis, 3,4-Quinolinediamine derivatives can be prepared through various routes, including condensation reactions and oxidative coupling. One common method involves the reaction of o-phenylenediamine derivatives with appropriate electrophiles under controlled conditions. The introduction of substituents like chlorine and methoxy groups can be achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, studies on its cytotoxicity against cancer cell lines have shown promising results, indicating its potential role in anticancer therapy.
Another area of interest is the use of 3,4-Quinolinediamine derivatives in material science. The quinoline framework is known for its stability and ability to form coordination complexes with metal ions. This property makes it a valuable component in the development of novel materials for electronic applications.
From an environmental perspective, understanding the toxicological profile of this compound is essential for ensuring safe handling and application. Recent toxicological studies have focused on evaluating its acute and chronic toxicity profiles in experimental models. These studies have provided valuable insights into its safety profile and potential risks associated with exposure.
In conclusion, 3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl- (CAS No. 2137751-48-3) is a versatile compound with significant potential in multiple fields. Its unique chemical structure and diverse biological activities make it an important subject for further research and development. As new applications continue to emerge, this compound will undoubtedly play a pivotal role in advancing both scientific knowledge and practical applications.
2137751-48-3 (3,4-Quinolinediamine, 8-chloro-5-methoxy-N4-methyl-) 関連製品
- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)
- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)
- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)
- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)
- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)
- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)
- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)
- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)
- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)
- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)




